molecular formula C8H12ClNO B13008048 N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide

N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide

Cat. No.: B13008048
M. Wt: 173.64 g/mol
InChI Key: OBGKEVHCXQUWGQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide involves several steps. One common synthetic route includes the reaction of 3-chlorobicyclo[1.1.1]pentane with acetamide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .

Chemical Reactions Analysis

N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

N-[(3-chloro-1-bicyclo[1.1.1]pentanyl)methyl]acetamide

InChI

InChI=1S/C8H12ClNO/c1-6(11)10-5-7-2-8(9,3-7)4-7/h2-5H2,1H3,(H,10,11)

InChI Key

OBGKEVHCXQUWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC12CC(C1)(C2)Cl

Origin of Product

United States

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